N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC16332594
Molecular Formula: C16H17N3OS
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3OS |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | N-(1H-indol-4-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-13-6-4-5-12-11(13)7-8-17-12/h4-9,17H,1-3H3,(H,19,20) |
| Standard InChI Key | RJHNOWJCRHSSOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC3=C2C=CN3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(1H-Indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide features a thiazole ring substituted at positions 2 and 5 with methyl and isopropyl groups, respectively. The carboxamide group at position 4 links the thiazole core to the indole moiety, which is substituted at its 4-position (Figure 1). This arrangement creates a planar, conjugated system that may enhance binding affinity to biological targets through π-π interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.4 g/mol |
| CAS Number | Not publicly disclosed |
| Hybridization | sp²/sp³ hybridized systems |
The indole moiety contributes electron-rich aromaticity, while the thiazole ring introduces sulfur-based polarity, potentially improving solubility and metabolic stability compared to purely hydrocarbon-based structures.
Spectroscopic Characterization
Though specific spectral data for this compound are unavailable, analogous thiazole-indole hybrids exhibit distinct NMR profiles:
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1H-NMR: Thiazole protons resonate at δ 6.2–6.5 ppm, while indole NH protons appear downfield (δ 11.6–12.0 ppm) .
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13C-NMR: Carbonyl carbons in the carboxamide group typically resonate near δ 165 ppm, with thiazole ring carbons between δ 110–150 ppm .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step protocols involving:
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Indole Functionalization: Acylation of 1H-indol-4-amine with α-chloroacyl chlorides to form intermediates like 3-(α-chlorouracil) indoles .
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Thiazole Cyclization: Reaction with thiourea derivatives under basic conditions to assemble the thiazole ring .
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Carboxamide Coupling: Amidation using activated carbonyl reagents to link the indole and thiazole moieties.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C | 65–75 |
| 2 | Thiourea, KOH, MeOH, reflux | 49–71 |
| 3 | EDC/HOBt, DMF, rt | 60–68 |
Yield optimization remains challenging due to steric hindrance from the isopropyl group and competing side reactions.
Chemical Modifications
The compound undergoes characteristic reactions of both indoles and thiazoles:
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Electrophilic Substitution: Bromination at the indole’s 5-position under mild conditions .
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Oxidation: Thiazole sulfur oxidation to sulfoxide/sulfone derivatives using mCPBA.
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Reductive Alkylation: Catalytic hydrogenation of the indole ring to form tetrahydroindole analogs.
Biological Activities and Mechanisms
| Compound | MIC (mg/mL) | Target Pathogens |
|---|---|---|
| 5e (Cl-substituted) | 0.12 | Bacillus cereus, Listeria |
| 5m (Me-substituted) | 0.06 | Staphylococcus aureus |
Mechanistic studies suggest inhibition of bacterial MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) and fungal CYP51 (lanosterol 14α-demethylase) as potential modes of action . The isopropyl group in N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide may enhance hydrophobic interactions with enzyme active sites compared to smaller alkyl substituents.
Cytotoxicity Profile
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing N-(1H-indol-4-yl) and N-(1H-indol-5-yl) derivatives reveals that indole substitution patterns significantly influence bioactivity:
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4-Substituted Derivatives: Exhibit enhanced Gram-positive antibacterial activity due to improved membrane penetration .
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5-Substituted Derivatives: Show preferential inhibition of fungal CYP51.
Thiazole Substitution Patterns
Replacing the isopropyl group with bulkier substituents (e.g., benzyl in EVT-12310449) reduces antimicrobial efficacy but improves solubility in lipid-rich environments. The methyl group at thiazole position 2 appears critical for maintaining planar conformation and target binding .
Future Research Directions
Target Identification
High-throughput screening against kinase libraries and GPCR panels could identify novel targets. Molecular dynamics simulations predict strong affinity for PI3Kγ and JAK2 kinases due to the compound’s ability to occupy hydrophobic pockets .
Formulation Development
Given the compound’s logP ~3.1 (predicted), nanoemulsion or cyclodextrin complexation strategies may improve aqueous solubility for in vivo studies.
Toxicokinetic Studies
ADMET profiling should prioritize:
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CYP450 inhibition potential
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Plasma protein binding characteristics
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Blood-brain barrier permeability
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